molecular formula C15H20O11 B014632 (2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate CAS No. 7355-18-2

(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Cat. No. B014632
CAS RN: 7355-18-2
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-XOBFJNJYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyran-based compounds involves multi-step reactions that often start with readily available substrates. For example, substituted 2-aminobenzo[b]pyrans have been synthesized through a three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov, Emelianova, & Nesterov, 2003). Similarly, 6-Aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones have been used as synthons for producing various derivatives, demonstrating the versatility in the synthesis of pyran-based compounds (Ram & Goel, 1996).

Molecular Structure Analysis

The molecular and crystal structure of pyran derivatives provides insights into their stability and reactivity. For instance, the crystal structure of a related pyran compound revealed a distorted half-boat conformation, highlighting the geometrical flexibility of these molecules (Zukerman-Schpector, Caracelli, Stefani, Shamim, & Tiekink, 2015).

Chemical Reactions and Properties

Pyran compounds undergo various chemical reactions, including ring transformation reactions and acylation, which can significantly alter their properties and potential applications (Chantegrel, Nadi, & Gelin, 1984). These reactions are crucial for the functionalization and further development of pyran-based chemical entities.

Physical Properties Analysis

The physical properties of pyran derivatives, such as their conformational aspects, are essential for understanding their behavior in different environments. NMR studies have been pivotal in elucidating the conformational preferences of these molecules, revealing their dynamic nature (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).

Scientific Research Applications

Molecular Structure and Synthesis

The molecule is a part of various complex synthesis processes and structural studies. For instance, it's involved in the synthesis of sugar imine molecules, where its physical properties and thermal stability were studied. The molecule was synthesized based on D-glucose using the concept of click chemistry reaction mechanisms, indicating its versatility in complex chemical reactions (Majed Jari Mohammed et al., 2020). Furthermore, its crystal structure has been analyzed, revealing its potential for detailed molecular engineering and understanding of molecular interactions (Mehta & Sen, 2010).

Chemical Synthesis and Characterization

In chemical synthesis, the compound serves as a foundational structure for creating more complex molecules. It's been used in the synthesis of novel carbohydrate-based molecules, showcasing its role in the development of new compounds with potentially varied applications (S. Lian et al., 2011). The compound has also been a key player in the stereoselective preparation of chiral building blocks from D-glucose, underlining its significance in the creation of specific, enantiomerically pure substances (H. Shiono et al., 2003).

Biological Applications and Studies

While detailed biological studies specific to this compound were not found, compounds with similar structures have been explored for various biological applications. For example, related compounds have been studied for their potential as inhibitors of sodium glucose co-transporter proteins, indicating the broader relevance of this class of compounds in therapeutic contexts (Guozhang Xu et al., 2020).

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only. It’s important to handle it with care and use appropriate safety measures. The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-XOBFJNJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224723
Record name Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

CAS RN

7355-18-2
Record name Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7355-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl O-tetraacetyl-beta-D-glucopyranuronate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl O-tetraacetyl-β-D-glucopyranuronate
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